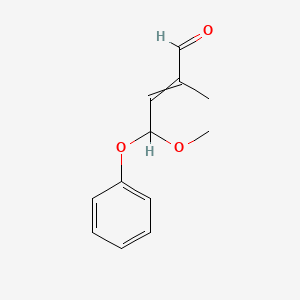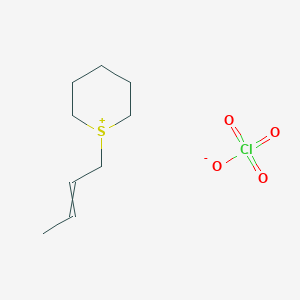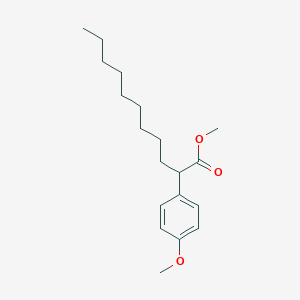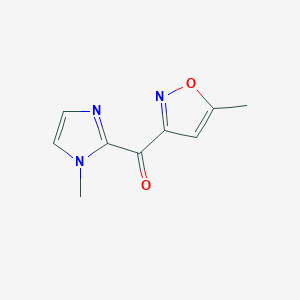
(1-Methyl-1H-imidazol-2-yl)(5-methyl-1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-imidazol-2-yl)(5-methyl-1,2-oxazol-3-yl)methanone is a synthetic organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their importance in medicinal chemistry due to their biological activity and presence in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-2-yl)(5-methyl-1,2-oxazol-3-yl)methanone typically involves the formation of the imidazole and oxazole rings followed by their coupling. Common synthetic routes may include:
Imidazole Formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Oxazole Formation: The oxazole ring can be synthesized via the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones.
Coupling Reaction: The final step involves coupling the imidazole and oxazole rings through a methanone linkage, often using reagents like acyl chlorides and bases under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)(5-methyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential antimicrobial, antifungal, or anticancer properties due to the bioactivity of imidazole and oxazole rings.
Medicine
Pharmaceutical research may explore its use as a drug candidate or as a pharmacophore in the design of new therapeutic agents.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-2-yl)(5-methyl-1,2-oxazol-3-yl)methanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)(5-methyl-1,2-oxazol-3-yl)methanone: can be compared with other heterocyclic compounds like:
Uniqueness
The unique combination of imidazole and oxazole rings in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
62366-39-6 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-7(11-14-6)8(13)9-10-3-4-12(9)2/h3-5H,1-2H3 |
InChI Key |
BHESMAXAIMZQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)C2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


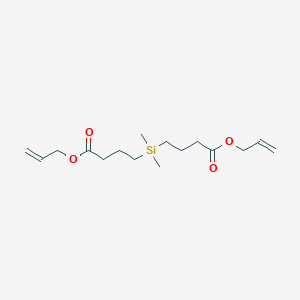
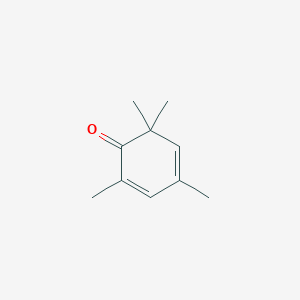
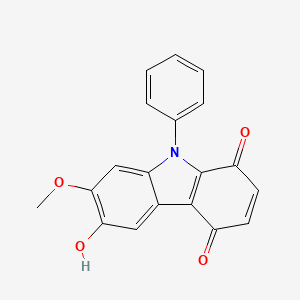
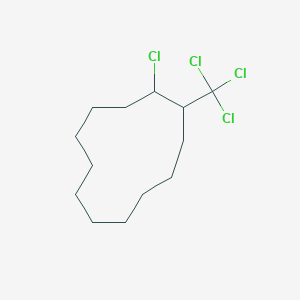
![3-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]propan-1-amine](/img/structure/B14536998.png)
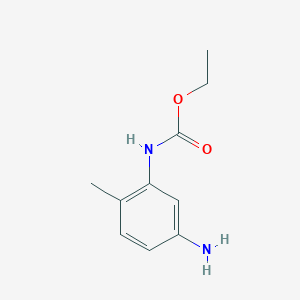
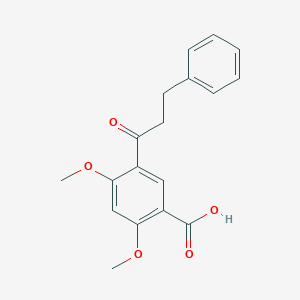
![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
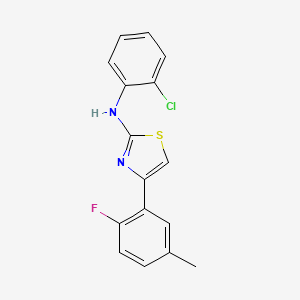
![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
![1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-](/img/structure/B14537039.png)
